

# molecular weight of 2-Fluoro-5-methylpyridine-3-carboxylic acid

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Fluoro-5-methylpyridine-3-carboxylic acid

Cat. No.: B1442082

[Get Quote](#)

An In-depth Technical Guide to **2-Fluoro-5-methylpyridine-3-carboxylic Acid**: From Core Properties to Practical Application

## Core Molecular Identity and Physicochemical Characteristics

The foundational step in characterizing any chemical compound is to establish its molecular identity. The molecular formula and the corresponding molecular weight are the primary descriptors from which all stoichiometric calculations and many physicochemical predictions are derived. **2-Fluoro-5-methylpyridine-3-carboxylic acid** is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry.

The molecular formula,  $C_7H_6FNO_2$ , dictates its exact molecular weight, which is the cornerstone for all laboratory work.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 1: Core Identifiers for **2-Fluoro-5-methylpyridine-3-carboxylic Acid**

Identifier	Value	Significance
IUPAC Name	2-fluoro-5-methylpyridine-3-carboxylic acid[4]	Unambiguous chemical name following international standards.
CAS Number	1042986-00-4[1][4][5][6][7]	A unique identifier for chemical substance registration.
Molecular Formula	C <sub>7</sub> H <sub>6</sub> FNO <sub>2</sub> [1][2][3]	Defines the elemental composition of one molecule.
Average Molecular Weight	155.13 g/mol [1][2][3]	The weighted average mass of the molecule's isotopes; used for all macroscopic (bulk) stoichiometric calculations.
Monoisotopic Mass	155.03826 u	The exact mass of the molecule calculated using the most abundant isotope of each element; critical for high-resolution mass spectrometry.
Appearance	White Solid[1]	Basic physical property observation at standard conditions.
Synonyms	2-Fluoro-5-methylnicotinic acid[4]	Alternative names used in literature and commerce.

The presence of a carboxylic acid group, a fluorine atom, and a pyridine ring imparts a specific set of properties that are highly valuable in drug design. The carboxylic acid moiety is a common pharmacophore in hundreds of approved drugs, often acting as a hydrogen bond donor and acceptor, while the fluorinated pyridine ring can enhance binding affinity, metabolic stability, and membrane permeability.[8]

## The Central Role of Molecular Weight in Synthesis

In synthetic chemistry, molecular weight is not an abstract number but a practical tool for precision. All reaction stoichiometries rely on the accurate conversion of mass (grams or

milligrams) to molar quantities. As a versatile intermediate, **2-Fluoro-5-methylpyridine-3-carboxylic acid** is frequently used in reactions such as amide bond formation, a cornerstone of peptide and medicinal chemistry.

## Experimental Protocol: Amide Coupling Reaction

This protocol demonstrates the practical application of molecular weight in a standard laboratory synthesis.

Objective: To synthesize N-benzyl-2-fluoro-5-methylpyridine-3-carboxamide.

Reactants:

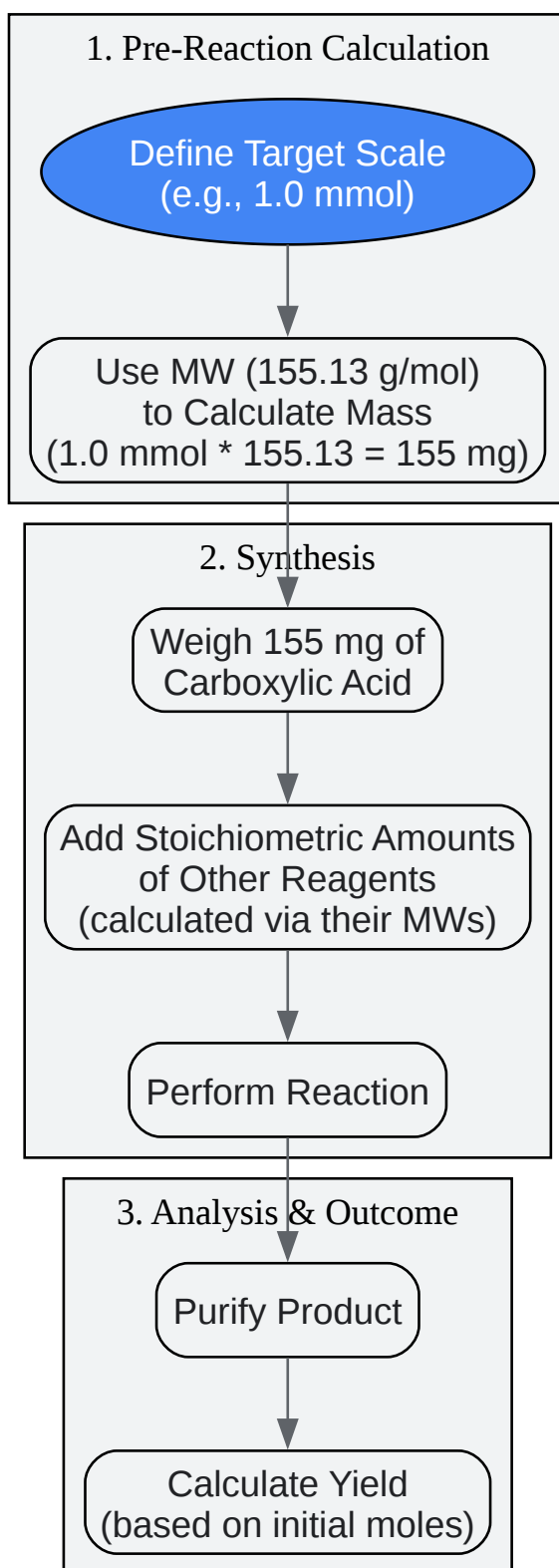
- **2-Fluoro-5-methylpyridine-3-carboxylic acid** (MW: 155.13 g/mol )
- Benzylamine (MW: 107.15 g/mol )
- HATU (coupling agent, MW: 380.23 g/mol )
- DIPEA (base, MW: 129.24 g/mol )

Step-by-Step Methodology:

- **Molar Calculation:** To a dry 50 mL round-bottom flask, add 155 mg of **2-Fluoro-5-methylpyridine-3-carboxylic acid**. This mass corresponds to 1.0 mmol (Mass / Molecular Weight = 0.155 g / 155.13 g/mol ).
- **Reagent Stoichiometry:** Add 1.1 equivalents of Benzylamine. The required mass is 1.0 mmol \* 1.1 \* 107.15 g/mol = 118 mg (or 123 µL, given a density of 0.959 g/mL). The slight excess ensures the complete consumption of the starting carboxylic acid.
- **Solvation:** Dissolve the reactants in 10 mL of anhydrous Dimethylformamide (DMF).
- **Activation:** Add 1.2 equivalents of HATU (1.0 mmol \* 1.2 \* 380.23 g/mol = 456 mg). The use of an activating agent is causal; it converts the carboxylic acid into a more reactive species, facilitating nucleophilic attack by the amine.

- **Base Addition:** Add 2.0 equivalents of DIPEA ( $1.0 \text{ mmol} \times 2.0 \times 129.24 \text{ g/mol} = 258 \text{ mg}$  or  $346 \text{ }\mu\text{L}$ ). The base neutralizes the acidic byproducts of the reaction, driving the equilibrium towards product formation.
- **Reaction Monitoring:** Stir the reaction at room temperature for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up and Purification:** Upon completion, the reaction mixture is quenched with water and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.

The workflow below visualizes the critical role of molecular weight in ensuring a successful and reproducible synthetic outcome.



[Click to download full resolution via product page](#)

Caption: Synthetic workflow emphasizing the central role of Molecular Weight (MW).

## Analytical Verification via Mass Spectrometry

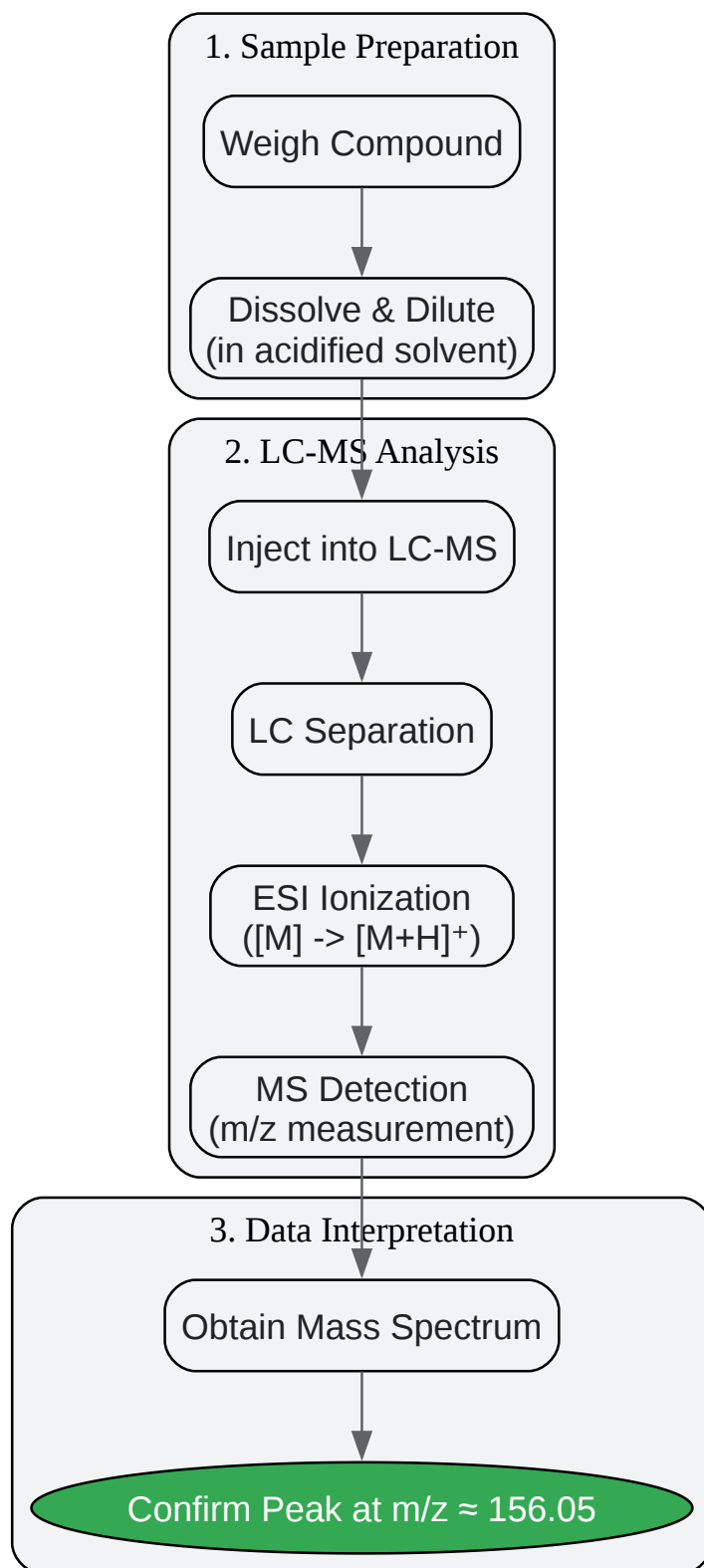
While the molecular weight can be calculated theoretically, it must be confirmed experimentally to verify the identity and purity of the compound. Mass Spectrometry (MS) is the definitive technique for this purpose.

The principle of MS involves ionizing the molecule and then measuring its mass-to-charge ratio ( $m/z$ ). In typical Electrospray Ionization (ESI) in positive mode, the molecule is protonated, resulting in an observed ion of  $[M+H]^+$ . For **2-Fluoro-5-methylpyridine-3-carboxylic acid**, the expected  $m/z$  value would be 156.0455, corresponding to its monoisotopic mass (155.0383) plus the mass of a proton.

## Protocol: LC-MS Analysis for Identity Confirmation

- **Sample Preparation:** Prepare a stock solution by dissolving ~1 mg of the compound in 1 mL of methanol. Further dilute this solution 1:100 with a 50:50 mixture of water and acetonitrile containing 0.1% formic acid. The formic acid is critical as it provides a source of protons to facilitate ionization.
- **Instrumentation Setup:**
  - **Liquid Chromatograph (LC):** Use a C18 reverse-phase column.
  - **Mobile Phase:** A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
  - **Mass Spectrometer (MS):** Set to ESI positive ion mode.
  - **Scan Range:** Set the scan range from  $m/z$  50 to 500 to ensure the expected ion is within the detection window.
- **Injection and Analysis:** Inject 1-5  $\mu$ L of the prepared sample. The LC will separate the compound from any impurities before it enters the mass spectrometer.
- **Data Interpretation:** Analyze the resulting mass spectrum. A prominent peak at  $m/z \approx 156.05$  confirms the molecular identity of the target compound. The purity can be estimated from the relative peak area in the chromatogram.

This analytical workflow ensures that the material used in subsequent experiments is indeed the correct substance, a self-validating system essential for scientific integrity.



[Click to download full resolution via product page](#)

Caption: Workflow for verifying molecular weight using LC-MS.

## Safety and Handling

Understanding the chemical nature of a compound is paramount for its safe handling. Based on available safety data, **2-Fluoro-5-methylpyridine-3-carboxylic acid** requires careful handling in a laboratory setting.

Table 2: GHS Hazard Information and Recommended PPE

Hazard Statement	GHS Code	Description	Recommended Personal Protective Equipment (PPE)
Causes skin irritation	H315[9][10]	May cause redness, itching, or inflammation upon skin contact.	Chemical-resistant gloves (e.g., nitrile)[9]
Causes serious eye irritation	H319[9][10]	Can cause significant, but reversible, eye damage.	Safety glasses with side shields or goggles[9]
May cause respiratory irritation	H335[9][10]	Inhalation of dust may irritate the respiratory tract.	Use in a well-ventilated area or chemical fume hood[9][11]

## Handling and Storage Protocol:

- **Handling:** Always handle this compound in a well-ventilated area or a certified chemical fume hood to avoid inhaling dust.[11] Avoid contact with skin and eyes by wearing appropriate PPE.[9][11]
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9][12]



- First Aid:
  - Skin Contact: Wash off immediately with plenty of soap and water.[9][12]
  - Eye Contact: Rinse cautiously with water for several minutes.[9][12]
  - Inhalation: Remove person to fresh air.[9][12] In all cases of significant exposure, seek medical attention.

## Conclusion

The molecular weight of **2-Fluoro-5-methylpyridine-3-carboxylic acid**, 155.13 g/mol, is more than a mere data point; it is the fundamental quantitative anchor for its synthesis, analysis, and application. For researchers and drug development professionals, a thorough understanding of this core property and its implications is essential for ensuring experimental precision, validating chemical identity, and maintaining a safe laboratory environment. This guide underscores the interconnectedness of a compound's basic chemical data with its practical, real-world utility in the advancement of science.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. jennysynth.com [jennysynth.com]
- 2. scbt.com [scbt.com]
- 3. 2-Fluoro-3-methylpyridine-5-carboxylic acid | [frontierspecialtychemicals.com]
- 4. 2-Fluoro-5-methylnicotinic acid [synhet.com]
- 5. Page loading... [guidechem.com]
- 6. 2-fluoro-5-methylpyridine-3-carboxylic acid | 1042986-00-4 [chemicalbook.com]
- 7. 2-Fluoro-5-methylpyridine-3-carboxylic acid, CasNo.1042986-00-4 NovaChemistry United Kingdom [nova-chemistry.lookchem.com]

- 8. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. synquestlabs.com [synquestlabs.com]
- 10. 6-Fluoro-5-methylpyridine-3-carboxylic acid | C<sub>7</sub>H<sub>6</sub>FNO<sub>2</sub> | CID 16414223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [molecular weight of 2-Fluoro-5-methylpyridine-3-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1442082#molecular-weight-of-2-fluoro-5-methylpyridine-3-carboxylic-acid]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)